

Technical Support Center: Optimizing Rapamycin Analog-2 Concentration

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Compound of Interest

Compound Name: *Rapamycin analog-2*

Cat. No.: *B15138066*

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This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for utilizing **Rapamycin analog-2** in cell culture experiments.

Frequently Asked Questions (FAQs)

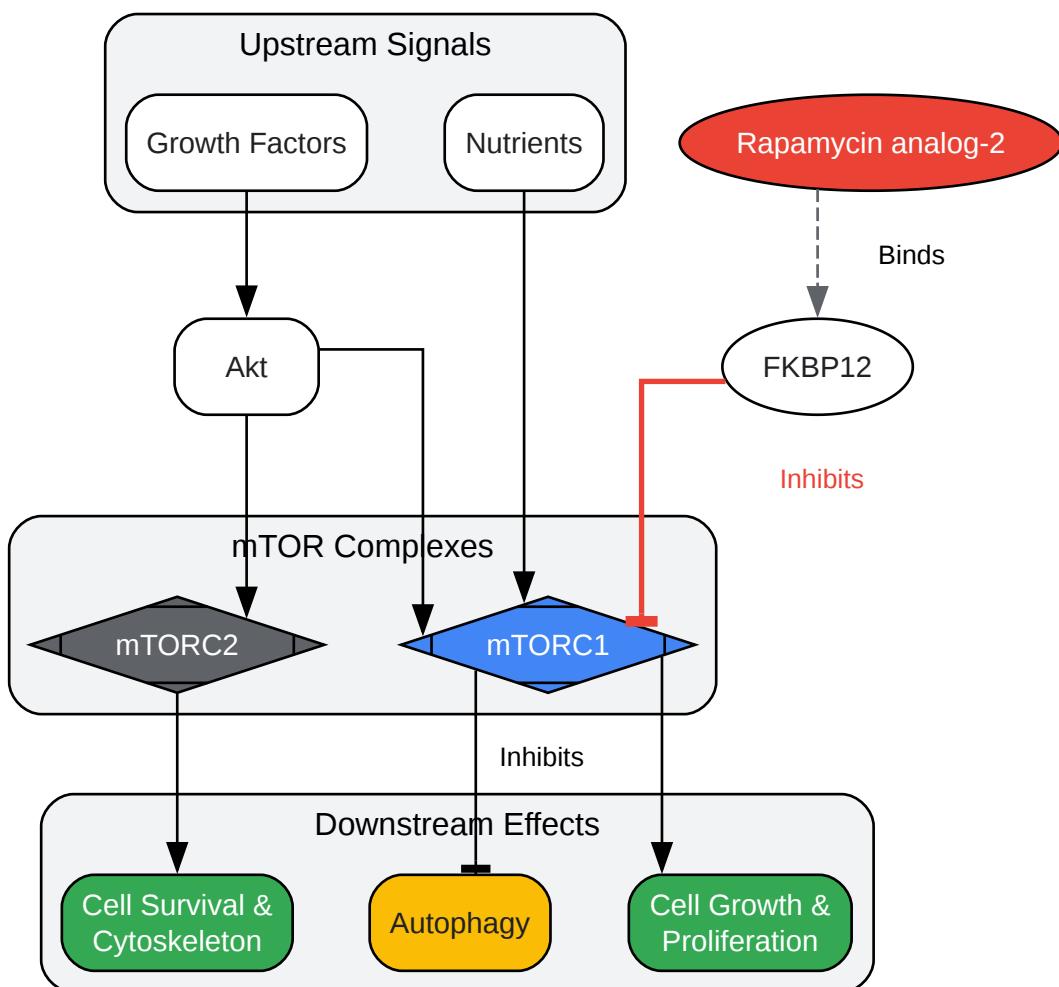
Q1: What is Rapamycin analog-2 and what is its mechanism of action?

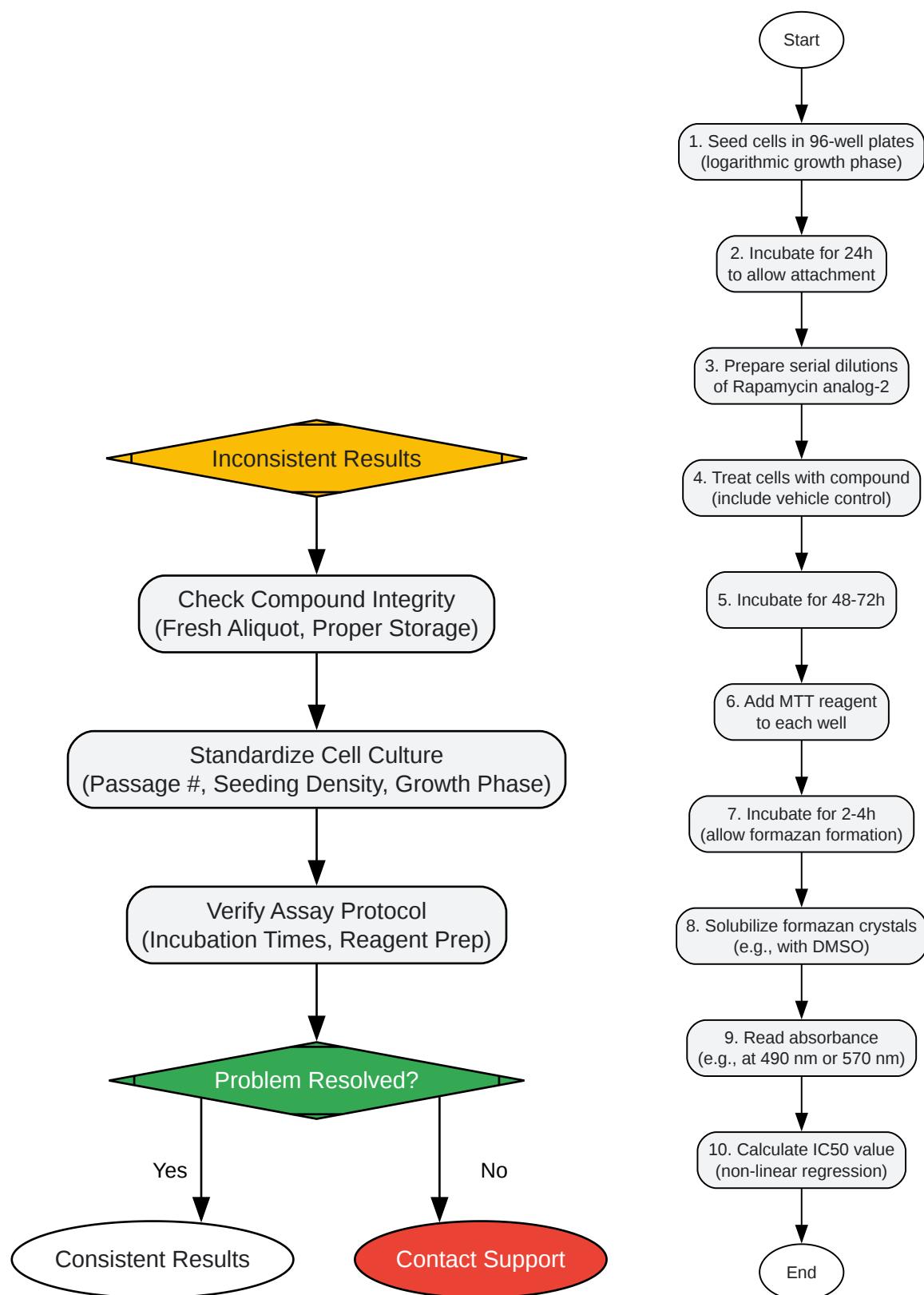
Rapamycin analog-2 is a potent and highly specific allosteric inhibitor of the mechanistic Target of Rapamycin (mTOR).^[1] Like its parent compound, rapamycin, it functions by first forming a complex with the intracellular receptor FKBP12 (FK506-Binding Protein 12).^{[2][3]} This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR kinase, specifically inhibiting the mTOR Complex 1 (mTORC1).^{[3][4]} Inhibition of mTORC1 disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and protein synthesis, such as the phosphorylation of p70 S6 kinase (S6K1) and 4E-BP1.^{[3][5]} **Rapamycin analog-2** has been engineered for high selectivity towards mTORC1, minimizing off-target effects on mTOR Complex 2 (mTORC2) during short-term exposure.^[6]

Q2: What is the primary signaling pathway affected by Rapamycin analog-2?

Rapamycin analog-2 primarily targets the mTOR signaling pathway, a central regulator of cellular metabolism, growth, and proliferation.^{[2][4][7]} By selectively inhibiting mTORC1, it

blocks signals from upstream inputs like growth factors and nutrients that would normally promote anabolic processes.^{[4][8]} This leads to an arrest of the cell cycle, typically in the G1 phase, and can induce autophagy.^{[1][9]}



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